3,5-Difluoro-4-(4-(trifluoromethyl)piperidin-1-yl)aniline 3,5-Difluoro-4-(4-(trifluoromethyl)piperidin-1-yl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC13480731
InChI: InChI=1S/C12H13F5N2/c13-9-5-8(18)6-10(14)11(9)19-3-1-7(2-4-19)12(15,16)17/h5-7H,1-4,18H2
SMILES: C1CN(CCC1C(F)(F)F)C2=C(C=C(C=C2F)N)F
Molecular Formula: C12H13F5N2
Molecular Weight: 280.24 g/mol

3,5-Difluoro-4-(4-(trifluoromethyl)piperidin-1-yl)aniline

CAS No.:

Cat. No.: VC13480731

Molecular Formula: C12H13F5N2

Molecular Weight: 280.24 g/mol

* For research use only. Not for human or veterinary use.

3,5-Difluoro-4-(4-(trifluoromethyl)piperidin-1-yl)aniline -

Specification

Molecular Formula C12H13F5N2
Molecular Weight 280.24 g/mol
IUPAC Name 3,5-difluoro-4-[4-(trifluoromethyl)piperidin-1-yl]aniline
Standard InChI InChI=1S/C12H13F5N2/c13-9-5-8(18)6-10(14)11(9)19-3-1-7(2-4-19)12(15,16)17/h5-7H,1-4,18H2
Standard InChI Key CVDKLBTUGXVTOS-UHFFFAOYSA-N
SMILES C1CN(CCC1C(F)(F)F)C2=C(C=C(C=C2F)N)F
Canonical SMILES C1CN(CCC1C(F)(F)F)C2=C(C=C(C=C2F)N)F

Introduction

PropertyValue
Molecular FormulaC₁₂H₁₃F₅N₂
Molecular Weight280.24 g/mol
IUPAC Name3,5-difluoro-4-[4-(trifluoromethyl)piperidin-1-yl]aniline
SMILESC1CN(CCC1C(F)(F)F)C2=C(C=C(C=C2F)N)F
InChI KeyCVDKLBTUGXVTOS-UHFFFAOYSA-N

The presence of fluorine atoms and the trifluoromethyl group significantly influences the compound’s electronic properties, enhancing its lipophilicity (logP ≈ 2.8) and metabolic stability compared to non-fluorinated analogs.

Synthesis and Preparation

Key Challenges

  • Regioselectivity: Precise control over fluorine substitution patterns requires carefully optimized conditions.

  • Stability: The aniline group may undergo oxidation, necessitating inert atmospheres during synthesis.

Physicochemical Properties

Solubility and Lipophilicity

The compound’s solubility profile is dominated by its fluorinated groups:

  • Aqueous Solubility: <0.1 mg/mL (predicted), due to high lipophilicity.

  • logP: ~2.8, making it suitable for crossing biological membranes.

Spectroscopic Data

While experimental NMR data for this specific compound are unavailable, related fluorinated anilines exhibit characteristic signals:

  • ¹⁹F NMR: Peaks near δ -60 ppm for -CF₃ groups .

  • ¹H NMR: Aromatic protons resonate at δ 6.5–7.5 ppm, with coupling constants (JHF) ~8–12 Hz .

Biological and Pharmacological Activities

Comparative Analysis

A study on 3,5-di(trifluoromethyl)aniline derivatives revealed IC₅₀ values of 0.8–2.4 μM against breast cancer cell lines, attributed to mitochondrial targeting and GLUT1 inhibition . While the compound discussed here lacks the second trifluoromethyl group, its mono-CF₃ substitution may balance potency and solubility.

Applications in Drug Development

Intermediate for Complex Molecules

This compound serves as a building block for:

  • Kinase Inhibitors: Fluorinated anilines are key motifs in EGFR and VEGFR inhibitors.

  • Antiviral Agents: The -CF₃ group improves binding to viral proteases.

Agrochemistry

Fluorinated amines are increasingly used in herbicides and fungicides. For example, Syngenta’s Sedaxane incorporates a trifluoromethylated aniline core for enhanced soil persistence .

Future Research Directions

  • Activity Screening: Systematic evaluation against cancer cell lines and microbial pathogens.

  • SAR Studies: Modifying the piperidine ring to explore effects on bioavailability.

  • Process Optimization: Developing scalable one-pot syntheses to reduce production costs .

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